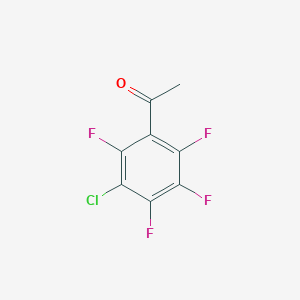
1-(3-Chloro-2,4,5,6-tetrafluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2,4,5,6-tetrafluorophenyl)ethan-1-one is an organic compound characterized by the presence of a chloro and multiple fluoro substituents on a phenyl ring, attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,4,5,6-tetrafluorophenyl)ethan-1-one typically involves the halogenation of a phenyl ring followed by the introduction of an ethanone group. One common method includes the reaction of 3-chloro-2,4,5,6-tetrafluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is crucial to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2,4,5,6-tetrafluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: KMnO4 in acidic or basic aqueous solutions.
Major Products:
Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(3-Chloro-2,4,5,6-tetrafluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2,4,5,6-tetrafluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen substituents can influence its binding affinity and specificity. The compound may act by modifying the activity of its targets through covalent or non-covalent interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
- 1-(2,3,4,5-Tetrafluorophenyl)ethanone
- 1-(3-Chloro-2,4,5,6-tetrafluorophenyl)-1-propanamine
- 2-(4-fluorophenyl)ethan-1-amine
Comparison: 1-(3-Chloro-2,4,5,6-tetrafluorophenyl)ethan-1-one is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and interactions compared to other similar compounds
Properties
CAS No. |
88257-32-3 |
|---|---|
Molecular Formula |
C8H3ClF4O |
Molecular Weight |
226.55 g/mol |
IUPAC Name |
1-(3-chloro-2,4,5,6-tetrafluorophenyl)ethanone |
InChI |
InChI=1S/C8H3ClF4O/c1-2(14)3-5(10)4(9)7(12)8(13)6(3)11/h1H3 |
InChI Key |
QJQMSYBIHGRNGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1F)Cl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















